Sodium;bis(2,4,6-trinitrophenyl)azanide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;bis(2,4,6-trinitrophenyl)azanide typically involves the nitration of phenol to produce 2,4,6-trinitrophenol (picric acid). This is followed by the reaction of picric acid with sodium hydroxide to form the sodium salt of picric acid. The final step involves the reaction of the sodium salt of picric acid with an amine to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium;bis(2,4,6-trinitrophenyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
Sodium;bis(2,4,6-trinitrophenyl)azanide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium;bis(2,4,6-trinitrophenyl)azanide involves its interaction with specific molecular targets and pathways. The compound can uncouple oxidative phosphorylation, disrupting the production of ATP in cells. This mechanism is similar to that of other nitrophenol compounds, which interfere with cellular respiration and energy production .
Comparison with Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenyl groups but lacks the azanide anion and sodium counterion.
Bistriflimide: Another compound with a similar anionic structure but different functional groups and applications.
Uniqueness: Sodium;bis(2,4,6-trinitrophenyl)azanide is unique due to its specific combination of trinitrophenyl groups and azanide anion, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H4N7NaO12 |
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Molecular Weight |
461.19 g/mol |
IUPAC Name |
sodium;bis(2,4,6-trinitrophenyl)azanide |
InChI |
InChI=1S/C12H4N7O12.Na/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31;/h1-4H;/q-1;+1 |
InChI Key |
GZULJYAEGPFUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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